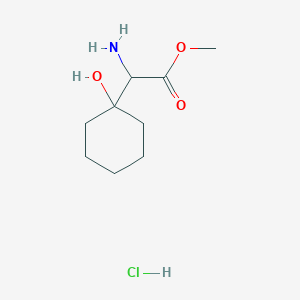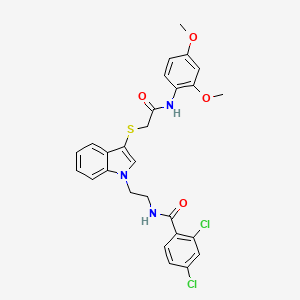
(E)-4-(Dimethylamino)-N-(3-phenyl-3-pyrrolidin-1-ylpropyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-(3-phenyl-3-pyrrolidin-1-ylpropyl)but-2-enamide, also known as DMAPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of enamide compounds and has been studied for its ability to inhibit the activity of certain enzymes that play a key role in disease progression.
Mecanismo De Acción
(E)-4-(Dimethylamino)-N-(3-phenyl-3-pyrrolidin-1-ylpropyl)but-2-enamide inhibits the activity of certain enzymes, such as HDACs and MAO-B, by binding to their active sites and preventing them from carrying out their normal functions. By inhibiting the activity of these enzymes, (E)-4-(Dimethylamino)-N-(3-phenyl-3-pyrrolidin-1-ylpropyl)but-2-enamide can alter gene expression patterns and increase the levels of certain neurotransmitters in the brain, which can have therapeutic effects in a variety of diseases.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(3-phenyl-3-pyrrolidin-1-ylpropyl)but-2-enamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer research, (E)-4-(Dimethylamino)-N-(3-phenyl-3-pyrrolidin-1-ylpropyl)but-2-enamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease and Parkinson's disease research, (E)-4-(Dimethylamino)-N-(3-phenyl-3-pyrrolidin-1-ylpropyl)but-2-enamide has been shown to increase the levels of dopamine in the brain, which can improve motor function and cognitive performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (E)-4-(Dimethylamino)-N-(3-phenyl-3-pyrrolidin-1-ylpropyl)but-2-enamide is that it can be synthesized using a variety of methods with high yields and purity. Additionally, (E)-4-(Dimethylamino)-N-(3-phenyl-3-pyrrolidin-1-ylpropyl)but-2-enamide has been shown to have low toxicity in preclinical studies, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of (E)-4-(Dimethylamino)-N-(3-phenyl-3-pyrrolidin-1-ylpropyl)but-2-enamide is that it has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for (E)-4-(Dimethylamino)-N-(3-phenyl-3-pyrrolidin-1-ylpropyl)but-2-enamide research. One direction is to further investigate its therapeutic potential in cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more efficient synthesis methods for (E)-4-(Dimethylamino)-N-(3-phenyl-3-pyrrolidin-1-ylpropyl)but-2-enamide and to improve its solubility in water. Additionally, (E)-4-(Dimethylamino)-N-(3-phenyl-3-pyrrolidin-1-ylpropyl)but-2-enamide could be used as a starting point for the development of new therapeutic agents that target HDACs and MAO-B.
Métodos De Síntesis
(E)-4-(Dimethylamino)-N-(3-phenyl-3-pyrrolidin-1-ylpropyl)but-2-enamide can be synthesized using a variety of methods, including the Stille coupling reaction and the Suzuki-Miyaura coupling reaction. The Stille coupling reaction involves the reaction of a vinyl stannane with an aryl halide in the presence of a palladium catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. Both of these methods have been successfully used to synthesize (E)-4-(Dimethylamino)-N-(3-phenyl-3-pyrrolidin-1-ylpropyl)but-2-enamide with high yields and purity.
Aplicaciones Científicas De Investigación
(E)-4-(Dimethylamino)-N-(3-phenyl-3-pyrrolidin-1-ylpropyl)but-2-enamide has been studied for its potential therapeutic properties in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (E)-4-(Dimethylamino)-N-(3-phenyl-3-pyrrolidin-1-ylpropyl)but-2-enamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in cancer cell growth and proliferation. In Alzheimer's disease and Parkinson's disease research, (E)-4-(Dimethylamino)-N-(3-phenyl-3-pyrrolidin-1-ylpropyl)but-2-enamide has been studied for its ability to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-phenyl-3-pyrrolidin-1-ylpropyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-21(2)14-8-11-19(23)20-13-12-18(22-15-6-7-16-22)17-9-4-3-5-10-17/h3-5,8-11,18H,6-7,12-16H2,1-2H3,(H,20,23)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSBGWKBTAMRTN-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCC(C1=CC=CC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCC(C1=CC=CC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(3-phenyl-3-pyrrolidin-1-ylpropyl)but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2456530.png)


![(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone](/img/structure/B2456539.png)

![6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2456541.png)
![4-[(4-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B2456542.png)
![1,7-dimethyl-3-(4-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456543.png)



![2-(Benzothiazol-2-ylsulfanyl)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B2456548.png)
![2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid](/img/structure/B2456549.png)
